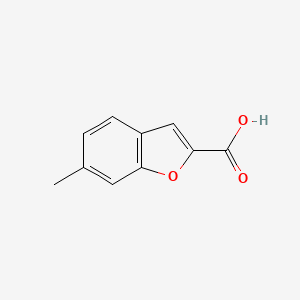

6-Methylbenzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGSJLZWQHRTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604263 | |

| Record name | 6-Methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50779-65-2 | |

| Record name | 6-Methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 6-Methylbenzofuran-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 6-Methylbenzofuran-2-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active natural products and synthetic compounds.[1][2][3] The unique electronic and structural properties of the benzofuran ring system have led to its incorporation into a wide array of therapeutic agents, including those with anti-inflammatory, antimicrobial, antitumor, and antifungal activities.[3][4] Specifically, benzofuran-2-carboxylic acids serve as crucial intermediates in the synthesis of more complex molecules, where the carboxylic acid moiety provides a versatile handle for further chemical transformations.[2][5][6] this compound, the subject of this guide, is a valuable building block for accessing novel compounds with potential pharmacological applications.[2]

This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, intended for researchers, scientists, and professionals in drug development. We will delve into two primary, field-proven synthetic routes, elucidating the mechanistic underpinnings of each step and providing detailed experimental protocols.

Strategic Approaches to the Synthesis of this compound

The can be approached through several strategic pathways. This guide will focus on two of the most logical and adaptable methods:

-

The Perkin Rearrangement Route: A classic and reliable method involving the ring contraction of a substituted coumarin derivative.[5][7][8]

-

The Salicylaldehyde Annulation Route: A convergent approach that builds the benzofuran core from a substituted salicylaldehyde and an acetate equivalent.[9]

Each route possesses distinct advantages and challenges, which will be discussed in detail to aid in the selection of the most appropriate method for a given research context.

Route 1: The Perkin Rearrangement Pathway

The Perkin rearrangement is a powerful transformation for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[5][7] This reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring.[5]

Conceptual Workflow for the Perkin Rearrangement Route

The overall strategy involves a three-step sequence starting from the commercially available p-cresol (4-methylphenol).

Caption: Overall workflow for the Perkin Rearrangement .

Step 1: Synthesis of 5-Methylsalicylaldehyde

The initial step is the formylation of p-cresol to introduce an aldehyde group ortho to the hydroxyl group. Two classical methods are suitable for this transformation: the Duff reaction and the Reimer-Tiemann reaction.

-

The Duff Reaction: This reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium.[10][11] It is known to favor ortho-formylation of phenols.[11]

-

The Reimer-Tiemann Reaction: This method employs chloroform in a strong basic solution to generate a dichlorocarbene intermediate, which then reacts with the phenoxide to yield the aldehyde.[12][13][14] While effective, this reaction can sometimes lead to the formation of para isomers.[12]

Protocol 1A: Duff Reaction for 5-Methylsalicylaldehyde

| Reagent/Parameter | Quantity | Moles (approx.) |

| p-Cresol | 10.8 g | 0.1 |

| Hexamethylenetetramine | 28.0 g | 0.2 |

| Glacial Acetic Acid | 150 mL | - |

| 5 M Hydrochloric Acid | 100 mL | - |

Methodology:

-

To a 500 mL round-bottom flask, add p-cresol and hexamethylenetetramine to glacial acetic acid.

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Cool the reaction mixture to room temperature and slowly add 5 M hydrochloric acid.

-

Heat the mixture to reflux for an additional 1 hour to hydrolyze the intermediate imine.

-

Cool the mixture and extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-methylsalicylaldehyde.

Step 2: Synthesis of 3-Bromo-6-methylcoumarin

The synthesized 5-methylsalicylaldehyde is then converted to the corresponding 3-bromocoumarin. This is typically achieved through a condensation reaction followed by bromination. A convenient one-pot procedure can be employed using N-bromosuccinimide (NBS).

Protocol 1B: Synthesis of 3-Bromo-6-methylcoumarin

| Reagent/Parameter | Quantity | Moles (approx.) |

| 5-Methylsalicylaldehyde | 13.6 g | 0.1 |

| Acetic Anhydride | 30 mL | - |

| Sodium Acetate | 16.4 g | 0.2 |

| N-Bromosuccinimide (NBS) | 19.6 g | 0.11 |

Methodology:

-

Combine 5-methylsalicylaldehyde, acetic anhydride, and sodium acetate in a round-bottom flask.

-

Heat the mixture to 180 °C for 8 hours.

-

Cool the reaction mixture and pour it into ice water with vigorous stirring.

-

Filter the resulting precipitate, wash with water, and dry to obtain 6-methylcoumarin.

-

Dissolve the crude 6-methylcoumarin in acetonitrile and add N-bromosuccinimide.

-

The reaction can be expedited using microwave irradiation at 250W for 5 minutes at 80 °C.[5] Alternatively, the mixture can be refluxed for 2-4 hours.

-

After cooling, the solvent is removed under reduced pressure, and the residue is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield 3-bromo-6-methylcoumarin.

Step 3: Perkin Rearrangement to this compound

The final step is the base-catalyzed rearrangement of 3-bromo-6-methylcoumarin. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for this transformation.[5][15]

Protocol 1C: Microwave-Assisted Perkin Rearrangement

| Reagent/Parameter | Quantity | Moles (approx.) |

| 3-Bromo-6-methylcoumarin | 2.39 g | 0.01 |

| Sodium Hydroxide | 0.8 g | 0.02 |

| Ethanol | 20 mL | - |

| 2 M Hydrochloric Acid | - | - |

Methodology:

-

In a microwave reaction vessel, dissolve 3-bromo-6-methylcoumarin and sodium hydroxide in ethanol.

-

Irradiate the mixture in a microwave reactor at 300W for 5 minutes, maintaining a temperature of approximately 79 °C.[5]

-

After the reaction is complete, cool the mixture.

-

Acidify the reaction mixture with 2 M hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or dichloromethane/methanol) to obtain pure this compound.[5]

Route 2: The Salicylaldehyde Annulation Pathway

This alternative route involves the construction of the benzofuran ring through the reaction of a substituted salicylaldehyde with an ethyl bromoacetate followed by an intramolecular cyclization and subsequent hydrolysis.

Conceptual Workflow for the Salicylaldehyde Annulation Route

This pathway is also a multi-step process that begins with the synthesis of 6-methylsalicylaldehyde.

Caption: Overall workflow for the Salicylaldehyde Annulation .

Step 1: Synthesis of 6-Methylsalicylaldehyde

For this route, the formylation of p-cresol must be selective for the ortho-position adjacent to the methyl group. The Duff reaction is generally preferred for this due to its tendency for ortho-formylation of phenols.[11]

Protocol 2A: Duff Reaction for 6-Methylsalicylaldehyde

The protocol for the Duff reaction would be similar to Protocol 1A, however, the regioselectivity may need to be carefully optimized by adjusting reaction conditions (e.g., solvent, temperature) to favor the formation of 6-methylsalicylaldehyde over 5-methylsalicylaldehyde. Careful purification and characterization are crucial at this stage.

Step 2: O-Alkylation of 6-Methylsalicylaldehyde

The phenolic hydroxyl group of 6-methylsalicylaldehyde is alkylated with ethyl bromoacetate in the presence of a weak base.[9]

Protocol 2B: O-Alkylation

| Reagent/Parameter | Quantity | Moles (approx.) |

| 6-Methylsalicylaldehyde | 13.6 g | 0.1 |

| Ethyl Bromoacetate | 18.4 g | 0.11 |

| Potassium Carbonate | 27.6 g | 0.2 |

| Acetonitrile | 500 mL | - |

Methodology:

-

To a stirred suspension of 6-methylsalicylaldehyde and potassium carbonate in acetonitrile, add ethyl bromoacetate.

-

Heat the mixture to reflux for 24-48 hours, monitoring the reaction by TLC.[9]

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Remove the acetonitrile from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude ethyl 2-((2-formyl-3-methyl)phenoxy)acetate, which can be used in the next step without further purification if deemed sufficiently pure.[9]

Step 3: Intramolecular Cyclization and Hydrolysis

The intermediate ester undergoes an intramolecular aldol-type condensation, followed by dehydration to form the benzofuran ring. The ester is then hydrolyzed to the carboxylic acid. This can often be achieved in a one-pot fashion.

Protocol 2C: Cyclization and Hydrolysis

| Reagent/Parameter | Quantity | Moles (approx.) |

| Crude Ester from Step 2B | ~0.1 mol | - |

| Sodium Ethoxide | 0.11 mol | - |

| Ethanol | 200 mL | - |

| 2N Sodium Hydroxide | 100 mL | - |

| Concentrated HCl | - | - |

Methodology:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add the crude ethyl 2-((2-formyl-3-methyl)phenoxy)acetate dropwise to the sodium ethoxide solution at room temperature.

-

Heat the mixture to reflux for 1-2 hours to effect cyclization.[6]

-

After cooling, add 2N sodium hydroxide solution and continue to stir at room temperature or with gentle heating for another 2-3 hours to hydrolyze the ester.[6]

-

Remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with concentrated HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and recrystallize to obtain pure this compound.

Conclusion and Outlook

This guide has detailed two robust and scientifically sound methodologies for the . The Perkin rearrangement route offers a well-established and high-yielding pathway, especially when enhanced with microwave technology. The salicylaldehyde annulation route provides a convergent and flexible alternative, contingent on the selective synthesis of the requisite 6-methylsalicylaldehyde.

The choice of synthetic route will ultimately depend on the specific resources, expertise, and scalability requirements of the research team. Both pathways offer access to a valuable building block for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. Buy this compound | 50779-65-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 8. jocpr.com [jocpr.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 14. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. researchgate.net [researchgate.net]

6-Methylbenzofuran-2-carboxylic acid chemical properties

An In-Depth Technical Guide to 6-Methylbenzofuran-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, with the molecular formula C₁₀H₈O₃, is an organic compound featuring a benzofuran scaffold. This structure, consisting of a fused benzene and furan ring, is a common motif in numerous natural products and pharmacologically active molecules.[1] The presence of a carboxylic acid group at the 2-position and a methyl group at the 6-position provides specific physicochemical properties and multiple reactive sites for synthetic modification.[1] This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, particularly for researchers in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Profile

The unique structural arrangement of this compound dictates its physical and spectroscopic characteristics. Understanding this profile is fundamental for its identification, purification, and application in further synthetic endeavors.

Core Physicochemical Properties

Quantitative data for this compound and its close analogs are crucial for experimental design.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₈O₃ | [1][2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Appearance | Typically a solid | General observation for similar compounds |

| Melting Point | 208–210 °C | Data for the analog 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid.[3] |

| logP (calculated) | 2.145 | Data for the analog 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.[4] |

| Topological Polar Surface Area (TPSA) | 70.67 Ų | Data for the analog 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.[4] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid like this is highly characteristic. Key absorptions include a very broad O-H stretching band from the carboxylic acid group, typically appearing around 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching band is expected around 1700-1680 cm⁻¹, with its exact position influenced by conjugation with the benzofuran ring.[5][6] Aromatic C-H stretching peaks appear just above 3000 cm⁻¹, while C-O stretching is observed in the 1320-1000 cm⁻¹ region.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The most downfield signal is the acidic proton of the carboxyl group (-COOH), which is a broad singlet typically found between 10-13 ppm.[5] The protons on the aromatic ring will appear in the 7-8 ppm region, with their specific splitting patterns depending on substitution. The furan ring proton will also be in this aromatic region. The methyl group (-CH₃) protons will appear as a sharp singlet further upfield, generally in the 2.3-2.5 ppm range.

-

¹³C NMR : The carbonyl carbon of the carboxylic acid is significantly deshielded, resonating in the 160-180 ppm range.[7] The various sp²-hybridized carbons of the benzofuran ring will appear between approximately 100-160 ppm.[3] The methyl carbon provides a signal in the upfield region, typically around 14-20 ppm.[3]

-

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 176. The fragmentation pattern would likely involve the loss of the carboxylic acid group or related fragments. A common fragmentation for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[7]

Synthesis Methodologies

The synthesis of benzofuran-2-carboxylic acids can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Perkin Rearrangement

A classic and effective method for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[8] This reaction involves a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leading to the formation of the benzofuran ring.[8] Microwave-assisted protocols have been shown to drastically reduce reaction times from hours to minutes.[8]

Caption: Microwave-assisted Perkin rearrangement workflow.

Cyclization of Substituted Phenols

Another versatile method involves the reaction of a substituted phenol (e.g., 4-methylphenol derivative) with a molecule that provides the carbons for the furan ring, followed by cyclization. For instance, reacting a phenol with propargyl bromide can lead to a phenyl propargyl ether, which then undergoes a Claisen rearrangement and intramolecular cyclization to form the 2-methylbenzofuran ring system.[3][9] Subsequent modification, if needed, can install the carboxylic acid group.

Experimental Protocol: Synthesis of a Benzofuran Carboxylic Acid Analog

The following protocol is adapted from the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid and serves as a representative example of the synthetic strategy.[3][9]

Step 1: Formation of the 2-Methylbenzofuran Ester

-

To a solution of methyl 3,5-dihydroxybenzoate (1.00 g, 5.95 mmol) in dry DMF (4 mL) under a nitrogen atmosphere, add anhydrous K₂CO₃ (1.65 g, 11.90 mmol), KI (1.68 g, 10.12 mmol), and CuI (0.03 g, 0.18 mmol).

-

Add propargyl bromide (0.43 mL, 4.76 mmol) to the mixture.

-

Heat the reaction mixture at 75 °C for 24 hours. Causality: This step facilitates the initial ether formation followed by a thermal intramolecular cyclization and Claisen rearrangement to form the benzofuran core.

-

After cooling, evaporate the DMF under vacuum.

-

Pour the residue into ice-water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester intermediate. Purify via column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

-

To the purified methyl ester (70 mg, 0.34 mmol), add a solution of powdered NaOH (30 mg, 0.75 mmol) in water (1 mL) and methanol (0.4 mL).

-

Stir the reaction mixture at 55 °C for 6 hours. Causality: The basic conditions promote the saponification (hydrolysis) of the methyl ester to the corresponding carboxylate salt.

-

Partially concentrate the mixture in a vacuum to remove the methanol.

-

Adjust the pH of the remaining aqueous solution to 3-4 by the dropwise addition of 1 M HCl. Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution due to its lower water solubility.

-

Collect the resulting white solid by filtration, wash with cold water, and dry to obtain the final product.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional components: the carboxylic acid group and the electron-rich benzofuran ring system.

-

Reactions of the Carboxylic Acid Group : As a typical carboxylic acid, it can undergo standard transformations such as:

-

Esterification : Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.[1]

-

Amide Formation : Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine produces an amide.

-

Decarboxylation : Under harsh heating conditions, it may lose carbon dioxide to form 6-methylbenzofuran.[1]

-

-

Reactions of the Benzofuran Ring : The benzofuran ring is electron-rich and thus susceptible to electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation.[1][10] The position of substitution will be directed by the existing methyl and carboxylic acid groups.

Caption: Key chemical reactions of the title compound.

Applications in Drug Discovery and Research

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in many compounds with diverse biological activities.[1]

-

Scaffold for Bioactive Molecules : this compound serves as a valuable building block for the synthesis of more complex molecules.[1] Benzofuran derivatives have demonstrated a wide range of properties, including anti-tumor, anti-inflammatory, antibacterial, and anti-fungal activities.[1][11]

-

Kinase Inhibition : Substituted benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[12] The carboxylic acid and an amino group on the scaffold were found to be crucial for forming salt-bridge and hydrogen bond interactions within the kinase's active site.[12]

-

Carbonic Anhydrase Inhibition : Novel benzofuran-based carboxylic acids have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX.[13] Certain derivatives showed potent and selective inhibition, leading to antiproliferative and pro-apoptotic actions in breast cancer cell lines.[13]

-

Biochemical Research : Due to its defined structure, it can be used as a tool compound or fragment in biochemical research, including proteomics, metabolic studies, and fragment-based drug screening.[1]

Caption: Role in drug discovery and lead generation.

Safety and Handling

While specific safety data for this compound is limited, data from structurally similar compounds like Benzofuran-2-carboxylic acid and 3-Methylbenzofuran-2-carboxylic acid indicate that it should be handled with care.

-

Hazards : Assumed to cause skin irritation and serious eye irritation.[14][15] May be harmful if swallowed.[16]

-

Precautions :

-

Always handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[16][17]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14][16]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Wash hands thoroughly after handling.[14]

-

-

Storage : Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.[14]

-

First Aid : In case of contact, rinse the affected area with plenty of water. If irritation persists or if swallowed, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[16]

Disclaimer : This information is for guidance only. Always consult the specific and up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion and Future Outlook

This compound is a compound of significant interest due to its versatile benzofuran core, which is prevalent in medicinal chemistry. Its well-defined chemical properties and multiple reactive sites make it an ideal starting point for the synthesis of novel therapeutic agents. Future research will likely continue to explore its potential as a scaffold for developing selective inhibitors against various biological targets, from kinases to metabolic enzymes, further cementing the importance of the benzofuran-2-carboxylic acid motif in the landscape of modern drug discovery.

References

- 1. Buy this compound | 50779-65-2 [smolecule.com]

- 2. 6-Methyl-benzofuran-2-carboxylic acid | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 3. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. angenechemical.com [angenechemical.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Evolving Landscape of Benzofuran-2-Carboxylic Acids: A Technical Guide to the Biological Activities of 6-Methylbenzofuran-2-carboxylic acid

Abstract

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide focuses on a specific derivative, 6-Methylbenzofuran-2-carboxylic acid, providing a comprehensive overview of its known biological activities, synthesis, and potential therapeutic applications. While direct research on this compound is nascent, this guide will also extrapolate potential mechanisms and activities based on structurally related benzofuran-2-carboxylic acids, offering a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present data in a clear and comparative format, and provide detailed protocols for key assays, fostering a deeper understanding of this promising chemical entity.

Introduction: The Significance of the Benzofuran Core

The benzofuran ring system, a fusion of a benzene and a furan ring, is a cornerstone in the development of novel therapeutic agents.[1][4] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of pharmacological effects. The carboxylic acid moiety at the 2-position is a particularly interesting feature, as it can participate in crucial interactions with biological targets such as enzymes and receptors.[5][6] this compound, with its methyl substitution on the benzene ring, presents a specific chemical architecture that warrants detailed investigation.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry routes. A common and historically significant method is the Perkin rearrangement, which involves the base-catalyzed rearrangement of 3-halocoumarins.[1] Other synthetic strategies include Friedel-Crafts acylation of 6-methylbenzofuran and subsequent oxidation, as well as various cyclization reactions from phenolic precursors.[1]

A general synthetic workflow is depicted below:

Caption: General workflow for Perkin rearrangement synthesis.

Experimental Protocol: Perkin Rearrangement

-

Reaction Setup: To a solution of the appropriate 3-halocoumarin precursor in a suitable solvent (e.g., ethanol), add a stoichiometric excess of a base, such as sodium hydroxide.

-

Reflux: Heat the reaction mixture to reflux for a specified period, typically 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Known and Potential Biological Activities

While specific, in-depth studies on this compound are limited, preliminary research suggests potential anti-inflammatory and analgesic properties.[1] The broader family of benzofuran derivatives has been extensively studied, providing a strong basis for inferring the potential activities of this specific molecule.

Anti-inflammatory Activity

The benzofuran scaffold is a known pharmacophore in compounds with anti-inflammatory effects.[3] The mechanism often involves the inhibition of key inflammatory mediators.

Hypothesized Signaling Pathway:

Caption: Potential inhibition of the COX pathway by 6-MBCA.

Antimicrobial Activity

Numerous benzofuran derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][7][8] The presence of the carboxylic acid group and the lipophilic benzofuran core can contribute to the disruption of microbial cell membranes or inhibition of essential enzymes.

Data Summary: Antimicrobial Activity of Benzofuran Derivatives

| Compound Class | Target Organism | Reported Activity (MIC) | Reference |

| Benzofuran Amide Derivatives | Gram-positive & Gram-negative bacteria, Fungi | As low as 6.25 µg/mL | [3] |

| Halogenated 3-Benzofurancarboxylic Acids | Gram-positive bacteria, Candida species | 50-200 µg/mL | [8] |

| S-benzofuran-2-yl ethanol | Bacteria and Yeast | Inhibition observed |

Anticancer Potential

The anticancer activity of benzofuran derivatives is a rapidly growing area of research.[2][4][9][10] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer.

Logical Relationship of Anticancer Mechanisms:

Caption: Interconnected anticancer mechanisms of benzofurans.

Structurally similar benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[5] Furthermore, other derivatives have shown inhibitory activity against carbonic anhydrases, which are implicated in tumorigenesis.[11][12]

Future Research Directions and Conclusion

The available evidence strongly suggests that this compound is a compound of significant interest for further investigation. Future research should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of its anti-inflammatory, antimicrobial, and anticancer activities using a panel of in vitro assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to identify key structural features for optimal activity and selectivity.

-

In Vivo Efficacy and Safety Profiling: Assessment of the therapeutic potential and toxicological profile in relevant animal models.

References

- 1. Buy this compound | 50779-65-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. jopcr.com [jopcr.com]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

6-Methylbenzofuran-2-carboxylic Acid Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the field of medicinal chemistry. Its prevalence in a multitude of natural products with diverse biological activities has catalyzed extensive research into the synthesis and therapeutic evaluation of novel benzofuran derivatives. These compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The inherent versatility of the benzofuran nucleus allows for a wide range of structural modifications, making it a "privileged structure" in drug discovery. This guide will provide an in-depth exploration of 6-methylbenzofuran-2-carboxylic acid, its derivatives, and analogs, with a focus on their synthesis, structure-activity relationships (SAR), and potential as therapeutic agents.

The Benzofuran Core: A Biologically Significant Motif

Benzofuran and its derivatives are ubiquitous in nature and have been isolated from various plant species. Many of these natural products exhibit potent biological activities, which has spurred the development of synthetic benzofuran analogs with improved pharmacological profiles. The fusion of the benzene and furan rings creates a unique electronic and steric environment that allows for interactions with a variety of biological targets. The 2-carboxylic acid moiety, in particular, serves as a versatile handle for the introduction of diverse functional groups, enabling the fine-tuning of a compound's physicochemical properties and biological activity.

The 6-methyl group on the benzofuran ring also plays a crucial role in modulating the molecule's properties. It can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The specific placement of this methyl group can significantly impact the overall pharmacological profile of the resulting derivatives.

Synthesis of the this compound Scaffold

A common and versatile method for the synthesis of benzofuran derivatives involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, such as potassium carbonate. This is often followed by further modifications to introduce diverse functionalities.

A two-step synthesis for a related compound, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, starts with methyl 3,5-dihydroxybenzoate. This is reacted with propargyl bromide, copper iodide, potassium iodide, and potassium carbonate in a direct thermal intramolecular cyclization. This reaction proceeds through a Claisen rearrangement of the resulting phenyl propargyl ether to yield the 2-methylbenzofuran derivative. The final step is a base-catalyzed hydrolysis to produce the carboxylic acid.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid Methyl Ester

This protocol is adapted from a published procedure for a structurally similar compound and serves as a representative example.

-

Reaction Setup: To a solution of methyl 3,5-dihydroxybenzoate (1.00 g, 5.95 mmol) in dry DMF (4 mL), add propargyl bromide (0.43 mL, 4.76 mmol), anhydrous K₂CO₃ (1.65 g, 11.90 mmol), KI (1.68 g, 10.12 mmol), and CuI (0.03 g, 0.18 mmol) under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture at 75 °C for 24 hours.

-

Workup: After cooling, evaporate the DMF in vacuo. Pour the residue into ice-water and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (hexane/ethyl acetate, 8:2 to 7:3) to afford the methyl ester as a pale yellow solid.

Detailed Experimental Protocol: Hydrolysis to 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid

-

Reaction Setup: To the synthesized methyl ester (70 mg, 0.34 mmol), add a solution of powdered NaOH (30 mg, 0.75 mmol) in water (1 mL) and methanol (0.4 mL).

-

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: Filter the precipitate, wash with cold water, and dry to obtain the final product.

Structure-Activity Relationships (SAR) of Benzofuran Derivatives

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key SAR Insights:

-

Substituents at the C-2 Position: Ester or heterocyclic ring substitutions at the C-2 position have been found to be crucial for the cytotoxic activity of benzofuran derivatives. The carboxylic acid group at this position can be converted to various amides and esters to explore interactions with different biological targets.

-

Halogenation: The introduction of halogen atoms, particularly bromine, can significantly enhance the biological activity of benzofuran derivatives. The position of the halogen on the benzofuran ring is a critical determinant of its activity. Bromination of a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells.

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzofuran scaffold also play a vital role. For instance, a hydroxyl group at the C-6 position of benzofuran has been found to be essential for the antibacterial activity of certain derivatives.

Caption: Key Structure-Activity Relationship insights for benzofuran derivatives.

Pharmacological Applications of this compound Derivatives and Analogs

Derivatives of this compound have shown promise in a variety of therapeutic areas.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are diverse and include the disruption of microtubule dynamics, DNA replication, and epigenetic regulation. Some benzofuran derivatives exert their antiproliferative effects by binding to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a range of bacteria and fungi. The presence of a hydroxyl group at the C-6 position has been identified as a key structural feature for antibacterial activity.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound itself exhibits potential anti-inflammatory and analgesic properties.

Other Potential Applications

The benzofuran scaffold is present in various natural products with known biological activities, suggesting that derivatives of this compound could be explored for a wide range of therapeutic applications, including:

-

Antiviral activity

-

Antioxidant activity

-

Neuroprotective effects

-

Osteoblast differentiation-promoting activity

Data Presentation

| Compound Class | Therapeutic Application | Key Structural Features | Reference |

| Halogenated Benzofurans | Anticancer | Bromine on methyl or acetyl group | |

| 6-Hydroxybenzofurans | Antibacterial | Hydroxyl group at C-6 | |

| 3,5-Disubstituted Benzofurans | Osteoporosis | 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide | |

| General Benzofuran Derivatives | Anticancer | Substitution at C-2 |

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic accessibility of this core structure, coupled with the ability to readily modify its substitution pattern, provides a powerful platform for medicinal chemists to design and synthesize novel compounds with a wide range of biological activities. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new

Unlocking the Therapeutic Potential of 6-Methylbenzofuran-2-carboxylic Acid: A Technical Guide for Drug Discovery

Abstract

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This technical guide delves into the untapped therapeutic potential of a specific analogue, 6-Methylbenzofuran-2-carboxylic acid (Compound 1). While direct preclinical data on this molecule is nascent, a comprehensive analysis of structurally related benzofuran-2-carboxylic acids provides a compelling rationale for its investigation across several key therapeutic areas, including oncology, inflammation, and immunotherapy. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering not just a review of the existing landscape but also detailed, actionable experimental protocols to rigorously evaluate the therapeutic promise of this compound. We will explore the causality behind suggested mechanisms and provide the technical foundation for initiating a dedicated discovery program.

The Benzofuran-2-Carboxylic Acid Scaffold: A Foundation of Biological Activity

The benzofuran ring system, an isomeric fusion of benzene and furan, is a common feature in many natural products and synthetic molecules exhibiting significant pharmacological effects.[1] The addition of a carboxylic acid at the 2-position creates a key functional handle that facilitates critical interactions with biological targets, often through the formation of salt bridges and hydrogen bonds. This moiety is instrumental in the activity of several documented benzofuran-2-carboxylic acid derivatives, which have demonstrated potent and selective inhibition of key enzymes implicated in disease pathology.

Our focus, this compound (Molecular Formula: C₁₀H₈O₃, Molecular Weight: 176.17 g/mol ), possesses a strategic substitution of a methyl group at the 6-position.[1] This seemingly simple modification can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties—affecting its metabolic stability, lipophilicity, and specific interactions within a target's binding pocket. It is this unique combination of the proven benzofuran-2-carboxylic acid core with a strategic methyl substitution that forms the basis of our therapeutic hypothesis.

Synthesis of this compound

The synthesis of benzofuran-2-carboxylic acids is well-established, with the Perkin rearrangement being a classical and reliable method.[1] For a modern, efficient approach that offers high yields and significantly reduced reaction times, a microwave-assisted Perkin rearrangement is recommended.

Recommended Synthetic Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from established methods for similar benzofuran derivatives and is hypothesized to be effective for the target compound.[2] The workflow involves the initial synthesis of a substituted 3-bromocoumarin followed by a base-catalyzed rearrangement under microwave irradiation.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Synthesis of 3-Bromo-6-methylcoumarin:

-

Synthesize 6-methylcoumarin from 5-methyl-2-hydroxybenzaldehyde and malonic acid via a Knoevenagel condensation.

-

Dissolve 6-methylcoumarin (1 eq.) in acetonitrile in a microwave-safe vessel.

-

Add N-bromosuccinimide (1.5 eq.) to the mixture.

-

Seal the vessel and irradiate in a microwave reactor at 250W for 5 minutes at 80°C.[2]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and collect the resulting precipitate by vacuum filtration.

-

-

Synthesis of this compound:

-

Add the synthesized 3-bromo-6-methylcoumarin (1 eq.) to a microwave vessel.

-

Add ethanol and sodium hydroxide (3 eq.).

-

Seal the vessel and irradiate at 300W for 5 minutes, maintaining a temperature of approximately 80°C.[2]

-

After the reaction, concentrate the mixture on a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water.

-

Acidify the solution with concentrated hydrochloric acid to pH 1, resulting in the precipitation of the final product.

-

Collect the solid by vacuum filtration and dry thoroughly.

-

Potential Therapeutic Application I: Oncology

The benzofuran scaffold is a cornerstone in the development of novel anticancer agents.[3] Derivatives have shown efficacy through the inhibition of critical signaling molecules that drive tumor proliferation and survival. We hypothesize that this compound is a prime candidate for investigation as an inhibitor of Pim-1 kinase and Carbonic Anhydrase IX.

Target Rationale 1: Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is overexpressed in numerous hematological and solid tumors. It plays a crucial role in cell cycle progression and apoptosis inhibition, making it a high-value oncology target.[4] Notably, novel benzofuran-2-carboxylic acids have been discovered as potent and selective Pim-1 inhibitors, with the carboxylic acid moiety forming key salt-bridge and hydrogen bond interactions within the enzyme's active site.[5][6]

Signaling Pathway: PIM-1 Kinase in Cancer

Caption: PIM-1 kinase signaling pathway and point of inhibition.

Experimental Protocol: PIM-1 Kinase Inhibition Assay (ADP-Glo™)

This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to Pim-1 activity.[7][8]

-

Materials:

-

Recombinant human PIM1 kinase

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA)[7]

-

PIM1 substrate (e.g., S6Ktide)

-

ATP

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

-

Step-by-Step Methodology:

-

Prepare serial dilutions of this compound in Kinase Buffer containing DMSO (final DMSO concentration ≤1%).

-

In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO control.

-

Add 2 µl of PIM1 enzyme solution.

-

Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.[7]

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Target Rationale 2: Carbonic Anhydrase IX (CA IX) Inhibition

CA IX is a transmembrane enzyme that is highly expressed in many tumors and is a key marker for hypoxia.[9] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, it contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[10] Benzofuran-based carboxylic acids have been successfully developed as potent and selective inhibitors of CA IX, demonstrating antiproliferative action against breast cancer cell lines.[7][11]

Experimental Protocol: CA IX Enzymatic Activity Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the esterase activity of recombinant CA IX, a well-established surrogate for its physiological hydratase activity.[12][13]

-

Materials:

-

Recombinant human CA IX protein

-

Assay Buffer (e.g., 12.5 mM Tris, 75 mM NaCl, pH 7.5)[13]

-

Substrate: p-Nitrophenyl acetate (pNPA)

-

This compound (test compound)

-

Acetazolamide (positive control inhibitor)

-

96-well microplate

-

Plate reader capable of reading absorbance at 400 nm

-

-

Step-by-Step Methodology:

-

Prepare serial dilutions of the test compound and Acetazolamide in Assay Buffer.

-

Dispense 10 µL of each compound dilution into the wells of a 96-well plate. Include wells for a no-inhibitor control.

-

Add 40 µL of recombinant human CA IX solution (e.g., diluted to 25 ng/µL) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Prepare a 2 mM solution of the pNPA substrate in Assay Buffer.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.[13]

-

Immediately read the absorbance at 400 nm in kinetic mode for 5 minutes.

-

Determine the rate of reaction (Vmax) for each concentration.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Table 1: Representative Activity of Benzofuran Derivatives Against Oncological Targets

| Compound Class | Target | Reported Activity | Reference |

| Benzofuran-2-carboxylic acids | Pim-1 / Pim-2 | Potent Inhibition (IC₅₀ in nM range) | [5][6] |

| Benzofuran-containing carboxylic acids | hCA IX | Submicromolar Inhibition (Kᵢ = 0.56 µM) | [7][11] |

| Benzofuran-containing carboxylic acids | MDA-MB-231 Breast Cancer Cells | Antiproliferative (IC₅₀ = 2.52 µM) | [7][11] |

Potential Therapeutic Application II: Anti-Inflammatory and Analgesic

Chronic inflammation underlies a vast array of human diseases. The benzofuran core is found in compounds with known anti-inflammatory and analgesic properties.[14][15][16] Preliminary research suggests that this compound itself may possess anti-inflammatory and analgesic properties by modulating pathways related to inflammation and pain response.[1] This aligns with findings that other benzofuran derivatives inhibit key inflammatory mediators like nitric oxide (NO).[17]

Workflow: In Vitro Anti-Inflammatory Screening

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol assesses the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in murine macrophage cells stimulated with lipopolysaccharide (LPS).[17]

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent System

-

96-well cell culture plates

-

MTT reagent for cytotoxicity assessment

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Component I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Component II) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

-

-

Cytotoxicity Assessment: Use the remaining cells in the original plate to perform an MTT assay to ensure that the observed NO reduction is not due to cell death.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value.

-

Potential Therapeutic Application III: Immunotherapy

Targeting immune checkpoints and regulatory enzymes is a revolutionary approach to cancer treatment. Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling. Inhibition of LYP can enhance T-cell activation, boosting the body's anti-tumor immune response.[4] Recently, benzofuran-2-carboxylic acid was identified as a potent phosphotyrosine (pTyr) mimic and served as the scaffold for a new series of LYP inhibitors that demonstrated significant tumor growth suppression in preclinical models.[4] This provides a strong rationale for evaluating this compound in this modality.

Experimental Protocol: LYP Inhibition Assay

This is a fluorescence-based assay that measures the dephosphorylation of a synthetic substrate by recombinant LYP.[18][19]

-

Materials:

-

Recombinant human LYP (catalytic domain)

-

Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 5 mM DTT)[18]

-

Fluorogenic Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)

-

This compound

-

96-well black microplates

-

Fluorescence plate reader (λex = 360 nm, λem = 460 nm)

-

-

Step-by-Step Methodology:

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

In a 96-well black plate, add the recombinant LYP enzyme to the wells containing either the test compound dilutions or buffer (for control).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding the DiFMUP substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence in a kinetic mode for 15-30 minutes.

-

Calculate the reaction rate from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

-

Conclusion and Future Directions

This compound stands at an exciting intersection of established medicinal chemistry principles and untapped therapeutic potential. The strong precedent set by structurally related compounds in oncology, inflammation, and immunotherapy provides a robust, evidence-based foundation for its further investigation. The methyl group at the 6-position offers a unique opportunity for optimizing potency, selectivity, and pharmacokinetic properties compared to its parent scaffold.

This guide has provided the strategic rationale and detailed experimental frameworks necessary to embark on a comprehensive evaluation of this promising molecule. The immediate next steps should involve the synthesis of the compound and its systematic screening through the described in vitro assays. Positive hits should be followed by selectivity profiling against related enzymes and subsequent evaluation in cell-based and, ultimately, in vivo models of disease. By following this rigorous, data-driven approach, the scientific community can effectively unlock the full therapeutic potential of this compound.

References

- 1. ir.vistas.ac.in [ir.vistas.ac.in]

- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 10. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. mdpi.com [mdpi.com]

- 15. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis [mdpi.com]

- 16. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Regulation of Lymphoid Tyrosine Phosphatase Activity: Inhibition of the Catalytic Domain by the Proximal Interdomain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

6-Methylbenzofuran-2-carboxylic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran nucleus, an elegant fusion of a benzene and a furan ring, represents a cornerstone in the architecture of biologically active molecules.[1][2][3] This heterocyclic system is not merely a synthetic curiosity but is prevalent in a multitude of natural products, endowing them with a diverse array of pharmacological properties.[1][2] In the landscape of medicinal chemistry, benzofuran derivatives have consistently emerged as promising candidates for therapeutic intervention across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][4][5] The inherent structural rigidity and the electron-rich nature of the benzofuran ring system provide an ideal platform for the design of small molecules that can engage with high affinity and selectivity with biological targets.

Among the myriad of benzofuran derivatives, 6-Methylbenzofuran-2-carboxylic acid stands out as a particularly valuable building block. The methyl group at the 6-position offers a subtle yet significant modulation of the electronic and lipophilic properties of the scaffold, which can be pivotal in fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate. The carboxylic acid moiety at the 2-position serves as a versatile chemical handle, readily amenable to a wide range of chemical transformations, most notably amide bond formation.[6][7] This allows for the systematic exploration of the chemical space around the benzofuran core, a critical exercise in the iterative process of lead optimization.

This technical guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry. We will delve into its synthesis, explore its derivatization through robust protocols, and present its application in the development of novel therapeutic agents, with a focus on anticancer and antimicrobial research.

Synthesis of this compound: A Modern Approach to a Classic Transformation

The synthesis of benzofuran-2-carboxylic acids has a rich history, with the Perkin rearrangement of 3-halocoumarins being a classical and reliable method.[8][9] This transformation, involving a base-catalyzed ring contraction, has been significantly optimized with the advent of microwave-assisted organic synthesis, dramatically reducing reaction times and improving yields.[8]

Below is a detailed protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is a two-step process starting from the corresponding coumarin precursor.

Step 1: Synthesis of 3-Bromo-6-methylcoumarin

-

Rationale: The bromination of the coumarin at the 3-position is the key step to enable the subsequent Perkin rearrangement. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.

-

Procedure:

-

In a microwave-safe vessel, combine 6-methylcoumarin (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as acetonitrile.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant power (e.g., 250W) for a short duration (e.g., 5-10 minutes), maintaining the temperature at approximately 80°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-Bromo-6-methylcoumarin.

-

Step 2: Perkin Rearrangement to this compound

-

Rationale: The 3-bromocoumarin undergoes a base-catalyzed ring-opening followed by an intramolecular nucleophilic substitution to yield the benzofuran ring system. Sodium hydroxide in ethanol is a commonly used base-solvent system for this rearrangement. Microwave irradiation accelerates this process significantly.[8]

-

Procedure:

-

In a microwave-safe vessel, dissolve 3-Bromo-6-methylcoumarin (1.0 eq) in a solution of sodium hydroxide (e.g., 2 M) in ethanol.

-

Seal the vessel and subject it to microwave irradiation (e.g., 300W) for 5 minutes, maintaining the temperature around 80°C.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Caption: Synthetic pathway for this compound.

Derivatization via Amide Coupling: Expanding the Chemical Diversity

The carboxylic acid functionality of this compound is a gateway to a vast library of derivatives through amide bond formation.[6][7] This reaction is one of the most frequently employed transformations in medicinal chemistry, allowing for the introduction of a wide range of substituents to modulate the biological activity and physicochemical properties of the parent molecule.[6][10]

Protocol 2: General Procedure for Amide Coupling

-

Rationale: The direct reaction between a carboxylic acid and an amine is generally slow. Therefore, a coupling agent is used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is a widely used and efficient system for amide bond formation.[10]

-

Reagents and Solvents:

-

This compound

-

Amine of choice (e.g., substituted anilines, aliphatic amines)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (1-Hydroxybenzotriazole) or NHS (N-hydroxysuccinimide)

-

A suitable base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer successively with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

-

Caption: General workflow for amide coupling of this compound.

Application Notes: Harnessing the Therapeutic Potential

The true value of this compound as a building block is realized in its application to the synthesis of novel therapeutic agents. The benzofuran scaffold has been extensively explored for its anticancer and antimicrobial properties.[1][5][11][12][13][14][15][16]

Application Note 1: Development of Novel Anticancer Agents

-

Rationale: Many benzofuran derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.[11][12][13][15][16] Their mechanisms of action are diverse and can include inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[12] By synthesizing a library of amide derivatives of this compound, researchers can systematically probe the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity.

-

Experimental Approach: A library of amides can be synthesized using Protocol 2 with a diverse set of amines. The resulting compounds are then screened for their anticancer activity using a standard in vitro cytotoxicity assay.

Protocol 3: MTT Assay for In Vitro Cytotoxicity Screening

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized benzofuran derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

-

| Compound | Cancer Cell Line | Illustrative IC50 (µM) |

| Derivative A | MCF-7 (Breast) | 5.2 |

| Derivative B | HCT116 (Colon) | 8.7 |

| Derivative C | A549 (Lung) | 3.5 |

| Doxorubicin | MCF-7 (Breast) | 0.8 |

Table 1: Illustrative in vitro anticancer activity of 6-Methylbenzofuran-2-carboxamide derivatives.

Application Note 2: Discovery of Novel Antimicrobial Agents

-

Rationale: The emergence of multidrug-resistant pathogens poses a significant global health threat. Benzofuran derivatives have been identified as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[1][4][14][17][18][19] The 6-methyl substituent and the diverse functionalities that can be introduced via the amide linkage provide ample opportunities for the development of novel antimicrobial compounds with improved efficacy and novel mechanisms of action.

-

Experimental Approach: A focused library of amide derivatives is synthesized and evaluated for its antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine the MIC.

-

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum) on each plate.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

| Compound | Organism | Illustrative MIC (µg/mL) |

| Derivative X | Staphylococcus aureus (Gram-positive) | 8 |

| Derivative Y | Escherichia coli (Gram-negative) | 16 |

| Derivative Z | Candida albicans (Fungus) | 4 |

| Ciprofloxacin | E. coli | 0.5 |

Table 2: Illustrative antimicrobial activity of 6-Methylbenzofuran-2-carboxamide derivatives.

Caption: Hypothetical mechanism of action for a benzofuran-based anticancer agent.

Conclusion

This compound is a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the ease of its derivatization, particularly through amide coupling, provide a robust platform for the generation of diverse chemical libraries. The well-documented biological activities of the benzofuran scaffold, especially in the realms of oncology and infectious diseases, underscore the immense potential of its derivatives as novel therapeutic agents. The protocols and application notes presented herein are intended to serve as a practical guide for researchers and scientists dedicated to the discovery and development of the next generation of medicines.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. jopcr.com [jopcr.com]

- 5. benchchem.com [benchchem.com]

- 6. hepatochem.com [hepatochem.com]

- 7. researchgate.net [researchgate.net]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 18. ijpbs.com [ijpbs.com]

- 19. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 6-Methylbenzofuran-2-carboxylic Acid in Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 6-Methylbenzofuran-2-carboxylic Acid as a Versatile Building Block in Material Science

This compound is a heterocyclic compound characterized by a fused benzene and furan ring system. While its derivatives have been explored for various biological activities, its application in material science remains a promising yet nascent field.[1] The rigid, planar structure of the benzofuran core, combined with the reactive carboxylic acid functional group, makes it an attractive monomer for the synthesis of advanced polymers and organic electronic materials. This guide provides a comprehensive overview of the potential applications of this compound in material science, complete with detailed synthetic protocols and an exploration of the anticipated properties of the resulting materials.

The benzofuran moiety is known to impart desirable characteristics such as high thermal stability and specific optical properties to polymeric structures.[2][3] The incorporation of this compound into polymer backbones can lead to materials with high glass transition temperatures (Tg), suitable for applications requiring robust performance under thermal stress.[4] Furthermore, the extended π-conjugation of the benzofuran system suggests potential for its use in organic semiconductors, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where charge transport and luminescent properties are paramount.[1]

This document serves as a foundational resource for researchers interested in exploring the use of this compound as a novel building block for next-generation materials. The provided protocols are based on established chemical principles and can be adapted for the synthesis and characterization of a range of new materials.

Application Notes: Exploring the Material Science Applications of this compound

High-Performance Polymers: Polyesters and Polyamides